Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate
Description
Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate (CAS: 67701-37-5) is a highly specialized organotin compound characterized by a central thiobis core linked to four isooctyl ester groups and butylstannylidyne moieties. Its structure features a tetraacetate backbone with sulfur bridges and tin atoms, which confer unique thermal stability and reactivity. Organotin compounds like this are primarily used as stabilizers in polymers and plastics, where they mitigate degradation caused by heat or UV exposure .
The synthesis of such compounds typically involves multi-step esterification and thiolation reactions. For instance, analogous organotin derivatives are synthesized by reacting stannyl chlorides with thioacetic acid esters under controlled conditions .
Properties
CAS No. |
34871-84-6 |
|---|---|
Molecular Formula |
C48H94O8S5Sn2 |
Molecular Weight |
1197.0 g/mol |
IUPAC Name |
6-methylheptyl 2-[butyl-[butyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/4C10H20O2S.2C4H9.S.2Sn/c4*1-9(2)6-4-3-5-7-12-10(11)8-13;2*1-3-4-2;;;/h4*9,13H,3-8H2,1-2H3;2*1,3-4H2,2H3;;;/q;;;;;;;2*+2/p-4 |
InChI Key |
JBIHPINCMVUMEK-UHFFFAOYSA-J |
Canonical SMILES |
CCCC[Sn](SCC(=O)OCCCCCC(C)C)(SCC(=O)OCCCCCC(C)C)S[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate typically involves the reaction of isooctyl acetate with a thiobis(butylstannylidyne) precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or toluene, under controlled temperatures ranging from -78°C to room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Scientific Research Applications
Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique reactivity and structural properties.
Mechanism of Action
The mechanism of action of Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate involves its interaction with molecular targets through its tin centers and thiol groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic processes or biological activities. The pathways involved often include coordination chemistry and redox reactions, which are central to the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural and Functional Comparison
The table below compares key attributes of Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate with analogous organotin compounds:
| Compound Name | CAS Number | Molecular Features | Applications | Thermal Stability (°C) | Toxicity (LD50, rat oral) |
|---|---|---|---|---|---|
| This compound | 67701-37-5 | Tetraacetate, four isooctyl esters, thiobis core, butylstannylidyne | Polymer stabilizers, catalysis | >250 (decomposes) | Not available |
| Diisooctyl [(dimethylstannylene)dithio]diacetate | 26636-01-1 | Diacetate, two isooctyl esters, dimethylstannylene, sulfur bridges | PVC stabilizers, lubricant additives | 200–220 | 500–1000 mg/kg |
| Triisooctyl 2,2',2''-[(monooctylstannylidyne)tris(thio)]triacetate | 26401-97-8 | Triacetate, three isooctyl esters, monooctylstannylidyne, sulfur linkages | Antioxidant synergists, adhesives | 180–200 | 300–500 mg/kg |
| Diisooctyl 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]diacetate | 52628-34-9 | Diacetate, tetrabutyl-distannathianediyl core, sulfur bridges | Heat-resistant coatings, elastomers | 220–240 | 1000–1500 mg/kg |
Key Research Findings
Thermal Stability : The tetraacetate structure of the target compound exhibits superior thermal stability (>250°C) compared to di- or tri-substituted analogs due to increased steric hindrance and stronger Sn-S bonding .
Reactivity : Butylstannylidyne groups enhance Lewis acidity, making the compound effective in catalytic applications, whereas dimethylstannylene derivatives (e.g., 26636-01-1) are less reactive but more cost-effective for bulk stabilization .
Toxicity: Organotin compounds with higher tin content (e.g., tetraacetate vs. diacetate) generally exhibit greater toxicity, though specific data for 67701-37-5 is lacking. Regulatory limits for tin in consumer products are typically <0.25% .
Synthetic Challenges : Multi-step syntheses involving hydrazination or thiolation (as in ) are prone to byproduct formation, necessitating rigorous purification for industrial use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
